

spectral data comparison of indole isomers

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Compound of Interest

Compound Name: 1H-indol-7-amine

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A comprehensive guide to the spectral characteristics of indole and its isomers, providing researchers, scientists, and drug development professionals with comparative data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

This guide presents a detailed comparison of the spectral data of indole and three of its common isomers: 1-methylindole, 3-methylindole, and 5-methylindole. The information is organized into clear, comparative tables, accompanied by detailed experimental protocols for each analytical technique. Visual diagrams generated using Graphviz illustrate the experimental and logical workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the compound. Electron Impact (EI) is a common ionization method where the sample is bombarded with a high-energy electron beam, causing fragmentation.

Comparative Mass Spectrometry Data of Indole Isomers

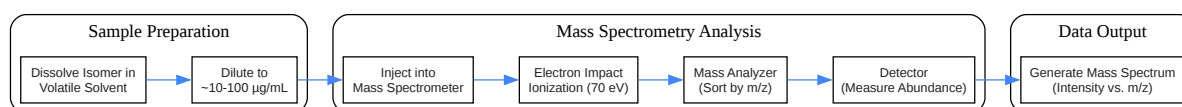
The following table summarizes the major fragments observed in the electron impact mass spectra of indole and its methylated isomers. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Compound	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z] and their Relative Abundance
Indole	117	117 (100%), 90, 89, 63
1-Methylindole	131	131 (89%), 130 (100%), 103, 89, 77[1]
3-Methylindole	131	131 (62%), 130 (100%), 103, 77[2]
5-Methylindole	131	131 (83%), 130 (100%), 103, 77[3]

Experimental Protocol for Mass Spectrometry

Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of about 10-100 µg/mL. It is crucial to ensure that the sample is free of non-volatile salts and buffers, which can interfere with the ionization process.

Instrumentation and Analysis: Electron impact mass spectra are commonly recorded on a spectrometer, such as a Varian Mat 311 or a similar instrument, at an ionization energy of 70 eV.[4] The ion source temperature is typically maintained around 145-280°C.[4][5] The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their relative abundance. The resulting data is plotted as a mass spectrum.



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Mass Spectrometry Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon-13 (^{13}C).

Comparative ^1H NMR Spectral Data of Indole Isomers (in CDCl_3)

The chemical shifts (δ) in parts per million (ppm) for the protons of indole and its methylated isomers are presented below. The position of the methyl protons is a key distinguishing feature.

Position	Indole (δ ppm)	1-Methylindole (δ ppm)	3-Methylindole (δ ppm)	5-Methylindole (δ ppm)
N-H	~8.1 (br s)	-	~7.9 (br s)	~7.9 (br s)
N-CH ₃	-	3.76 (s)	-	-
C2-H	~6.5 (t)	6.43 (d)	6.97 (s)	6.4 (t)
C3-H	~7.2 (t)	7.08 (d)	-	7.1 (t)
C3-CH ₃	-	-	2.31 (s)	-
C4-H	~7.6 (d)	7.60 (d)	7.57 (d)	7.5 (d)
C5-H	~7.1 (t)	7.18 (t)	7.17 (t)	-
C5-CH ₃	-	-	-	2.45 (s)
C6-H	~7.1 (t)	7.22 (t)	7.25 (t)	7.0 (d)
C7-H	~7.6 (d)	7.60 (d)	7.35 (d)	7.2 (s)

Comparative ^{13}C NMR Spectral Data of Indole Isomers (in CDCl_3)

The chemical shifts (δ) in ppm for the carbon atoms of indole and its methylated isomers are provided below. Note the significant shift of the carbon atom directly bonded to the methyl group.

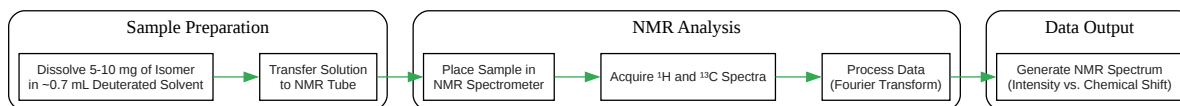
Position	Indole (δ ppm)	1-Methylindole (δ ppm)	3-Methylindole (δ ppm)	5-Methylindole (δ ppm)
C2	124.7	128.8	121.7	123.9
C3	102.2	100.9	111.7	102.0
C3a	128.1	128.7	128.5	128.8
C4	120.8	120.8	119.0	120.5
C5	122.0	121.1	119.2	128.7
C6	119.8	119.4	122.0	123.4
C7	111.2	109.3	111.1	110.7
C7a	135.8	136.9	136.4	134.1
N-CH ₃	-	32.8	-	-
C3-CH ₃	-	-	9.7	-
C5-CH ₃	-	-	-	21.4

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, 5-10 mg of the sample is typically dissolved in approximately 0.7-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution should be clear and free of any solid particles. The prepared solution is then transferred to an NMR tube.

Instrumentation and Analysis: NMR spectra are recorded on a spectrometer, for instance, a Bruker AVANCE 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.^[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Comparative IR Spectral Data of Indole Isomers

The following table lists the characteristic IR absorption peaks (in cm^{-1}) for indole and its methylated isomers. The presence or absence of the N-H stretching peak is a key differentiator.

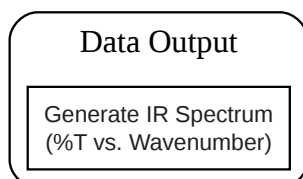
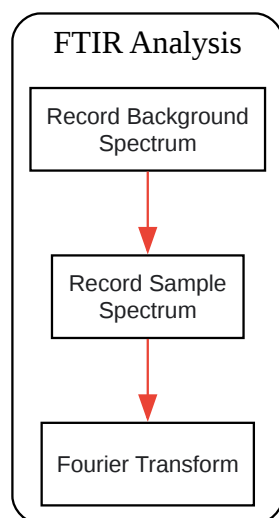
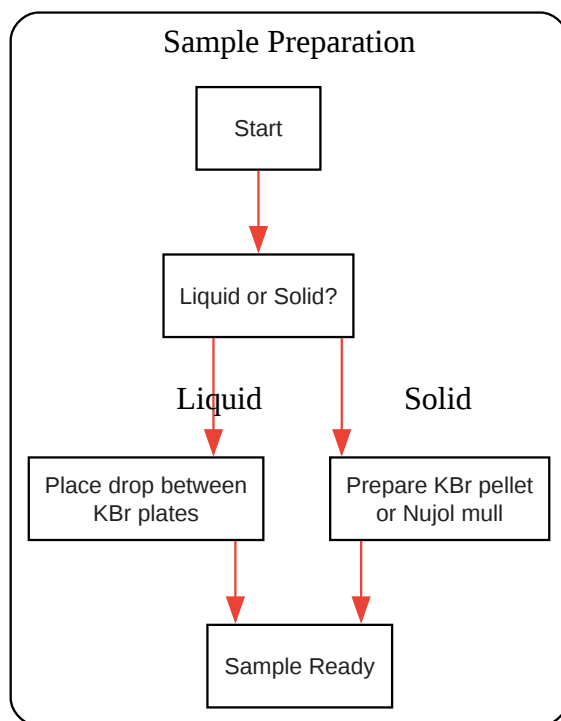
Functional Group	Indole (cm^{-1}) [7]	1-Methylindole (cm^{-1}) [8]	3-Methylindole (cm^{-1})	5-Methylindole (cm^{-1})
N-H Stretch	~3406 (sharp)	Absent	~3400 (sharp)	~3400 (sharp)
Aromatic C-H Stretch	~3049, 3022	~3050	~3050	~3050
Aliphatic C-H Stretch	-	~2950	~2920	~2920
Aromatic C=C Stretch	~1616, 1577, 1508, 1456	~1610, 1470	~1615, 1460	~1620, 1460
=C-H Bend	~744, 731	~740	~740	~800

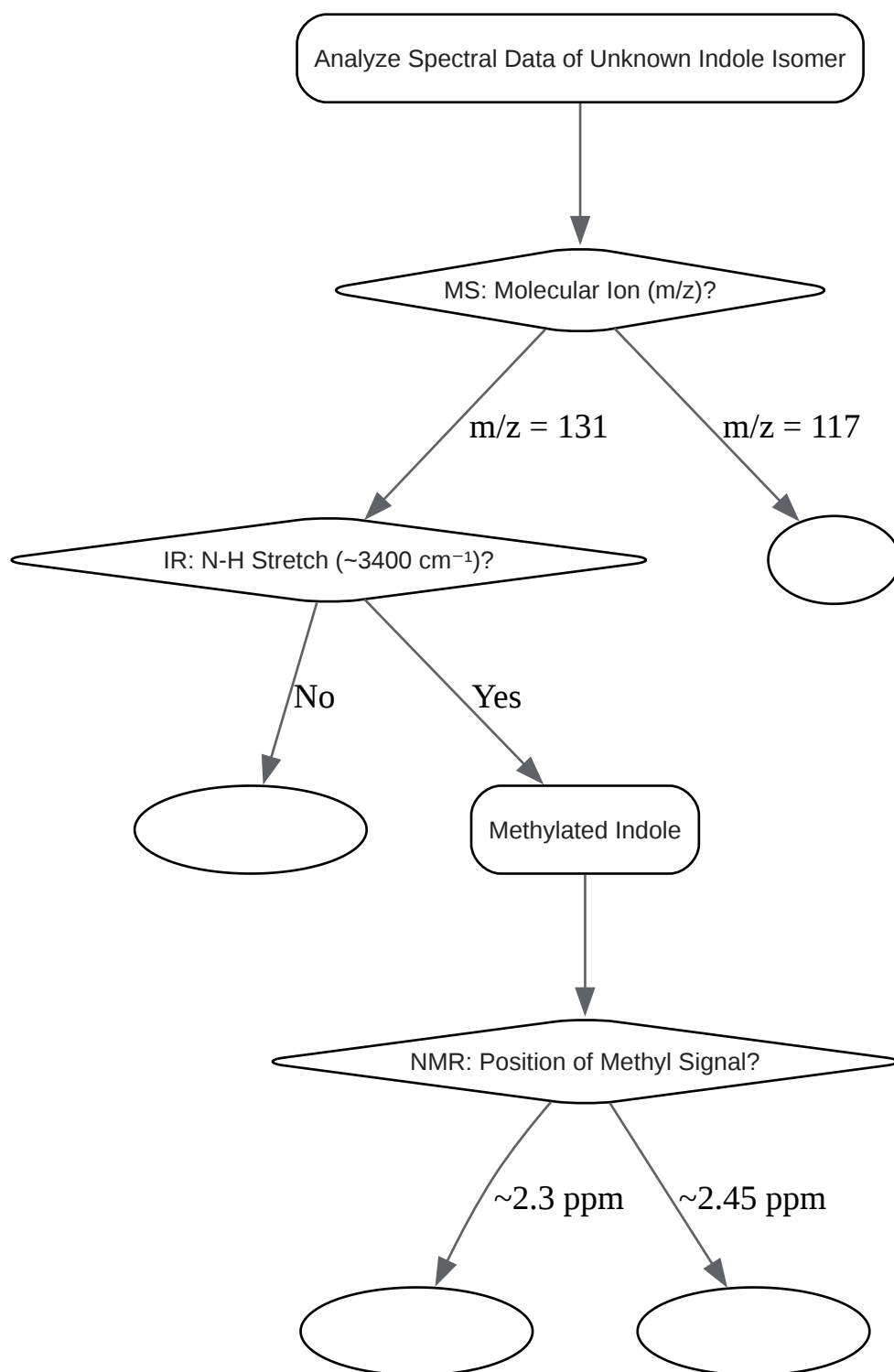
Note: IR peak positions can have slight variations.

Experimental Protocol for IR Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is often prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.

Instrumentation and Analysis: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then converted into an absorption or transmission spectrum by a Fourier transform.





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